9,9-Dihexyl-9H-fluorene-2,7-diamine
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Overview
Description
9,9-Dihexyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C25H36N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene ring and two amino groups at the 2nd and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes alkylation to introduce hexyl groups at the 9th position.
Nitration: The alkylated fluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.
Reduction: The nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9,9-Dihexyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9,9-Dihexyl-9H-fluorene-2,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-carrier mobility and electroluminescence properties
Mechanism of Action
The mechanism of action of 9,9-Dihexyl-9H-fluorene-2,7-diamine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s ability to transport charge efficiently is due to its conjugated system, which allows for the delocalization of electrons. In biological systems, the amino groups can interact with proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Another derivative of fluorene with bromine atoms at the 2nd and 7th positions.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: A boronic acid derivative used in the synthesis of polymers.
Uniqueness
9,9-Dihexyl-9H-fluorene-2,7-diamine is unique due to the presence of amino groups, which provide additional reactivity and functionality compared to other fluorene derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials for electronic applications.
Properties
Molecular Formula |
C25H36N2 |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
9,9-dihexylfluorene-2,7-diamine |
InChI |
InChI=1S/C25H36N2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,26-27H2,1-2H3 |
InChI Key |
RNKZODZMIBBTFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCC |
Origin of Product |
United States |
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